

Structure-Activity Relationship (SAR) of Pyrazolo[4,3-c]azepines: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine

CAS No.: 111416-17-2

Cat. No.: B3319427

[Get Quote](#)

Executive Summary: The "Escape from Flatland"

In the current landscape of medicinal chemistry, the pyrazolo[4,3-c]azepine scaffold represents a strategic shift from traditional 6-5 fused systems (like indazoles or pyrazolopyrimidines) toward 7-5 fused bicyclic architectures. This expansion into the 7-membered azepine ring offers distinct pharmacological advantages: it introduces controlled conformational flexibility, increases three-dimensional character (saturation), and provides novel vectors for exploring the "deep pockets" of difficult-to-drug targets such as KRas mutants and CBP/EP300 bromodomains.

This guide dissects the SAR of this scaffold, moving beyond basic substitution patterns to the structural logic that drives potency and selectivity in modern oncology pipelines.

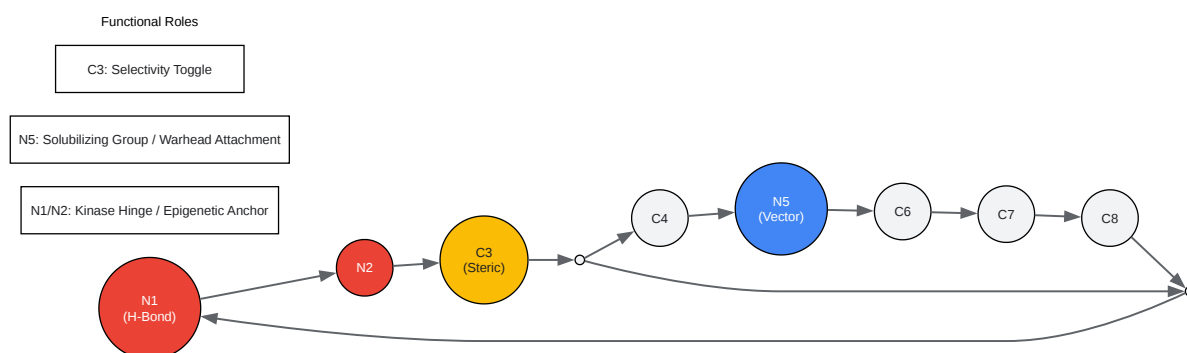
Chemical Architecture & Numbering

To navigate the SAR, one must first master the scaffold's topology. The pyrazolo[4,3-c]azepine core consists of a pyrazole ring fused to a seven-membered azepine ring across the [4,3-c] bond.

The Pharmacophore Map

The biological activity hinges on three critical regions:

- The Pyrazole Motif (N1/N2): Acts as the primary hinge binder or hydrogen bond donor/acceptor.
- The Azepine Nitrogen (N5): The "growth vector." This is the most accessible position for diversification, typically derivatized into ureas, amides, or carbamates to reach solvent-exposed regions or specific sub-pockets.
- The C3 Position: A steric gatekeeper. Substituents here control the twist of the scaffold and can enforce atropisomerism in crowded binding sites.



[Click to download full resolution via product page](#)

Figure 1: Connectivity and functional mapping of the pyrazolo[4,3-c]azepine core. Note the strategic position of N5 for library generation.

Synthetic Accessibility & Protocol

Reliable SAR data requires a robust synthetic route. The most "self-validating" method for accessing the 1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine core involves the construction of the pyrazole followed by ring closure, or the expansion of a piperidone derivative.

Field-Proven Protocol: The "Piperidone Expansion" Route

This method is preferred for its scalability and the ability to pre-functionalize the pyrazole.

Step 1: Enamine Formation

- Reactants: 1-Boc-4-piperidone + DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
- Conditions: Reflux in Toluene, 12h.
- Mechanism: Condensation to form the β -enaminoketone intermediate.

Step 2: Pyrazole Ring Closure

- Reactants: Intermediate from Step 1 + Hydrazine Hydrate (or substituted hydrazine).
- Conditions: EtOH, Reflux, 4h.
- Product: 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (5-6 fused system).
- Note: To get the azepine (5-7 system), one typically starts with 1-Boc-hexahydro-4H-azepin-4-one instead of piperidone.

Step 3: N5 Deprotection & Functionalization

- Deprotection: TFA/DCM (1:1) to remove the Boc group from the azepine nitrogen.
- Derivatization: S_NAr, Acylation, or Reductive Amination at N5 to introduce the R-group.

Validation Checkpoint

- NMR Signature: Look for the disappearance of the Boc singlet (1.45 ppm) and the appearance of distinct methylene protons on the azepine ring (typically multiplets around 1.8–3.5 ppm).

- LCMS: Confirm M+1 for the core mass (approx. 137 Da for the unsubstituted core).

Detailed SAR Analysis

Region A: The Azepine Nitrogen (N5) – The "Warhead" Vector

In the context of KRas inhibitors (e.g., G12C covalent binders), N5 is the critical attachment point for the acrylamide warhead.

Modification at N5	Effect on Potency	Effect on Properties	Mechanistic Insight
Free Amine (NH)	Low	High Solubility	Often too polar; poor cellular permeability. Used only as an intermediate.
Acrylamide	High (Covalent)	Moderate	Enables covalent trapping of Cys12 in KRas G12C. The azepine ring orients the warhead precisely.
Urea Linker	High	Low Solubility	Rigidifies the side chain; excellent for hydrogen bonding in the solvent channel (e.g., in Bromodomain inhibition).
N-Alkyl (Methyl/Ethyl)	Moderate	High Lipophilicity	Improves CNS penetration but often loses specific H-bond interactions.

Region B: The Pyrazole Core (N1/N2 & C3)

This region dictates the scaffold's orientation within the ATP binding pocket (kinases) or the acetyl-lysine binding pocket (bromodomains).

- N1-Substitution (R1):
 - Small Alkyl (Me, Et): Generally tolerated but can induce a steric clash if the pocket is tight.
 - Aryl/Heteroaryl: Often critical for selectivity. A phenyl ring here can engage in π -stacking interactions with the "gatekeeper" residue in kinases.
- C3-Substitution:
 - H (Unsubstituted): Allows for a planar conformation.
 - Methyl/CF₃: Induces a twist between the pyrazole and any N1-substituent. This "atropisomer control" is a sophisticated SAR tactic used to lock the molecule in a bioactive conformation, reducing the entropic penalty of binding.

Region C: The Azepine Ring Carbons (C4, C6, C7, C8)

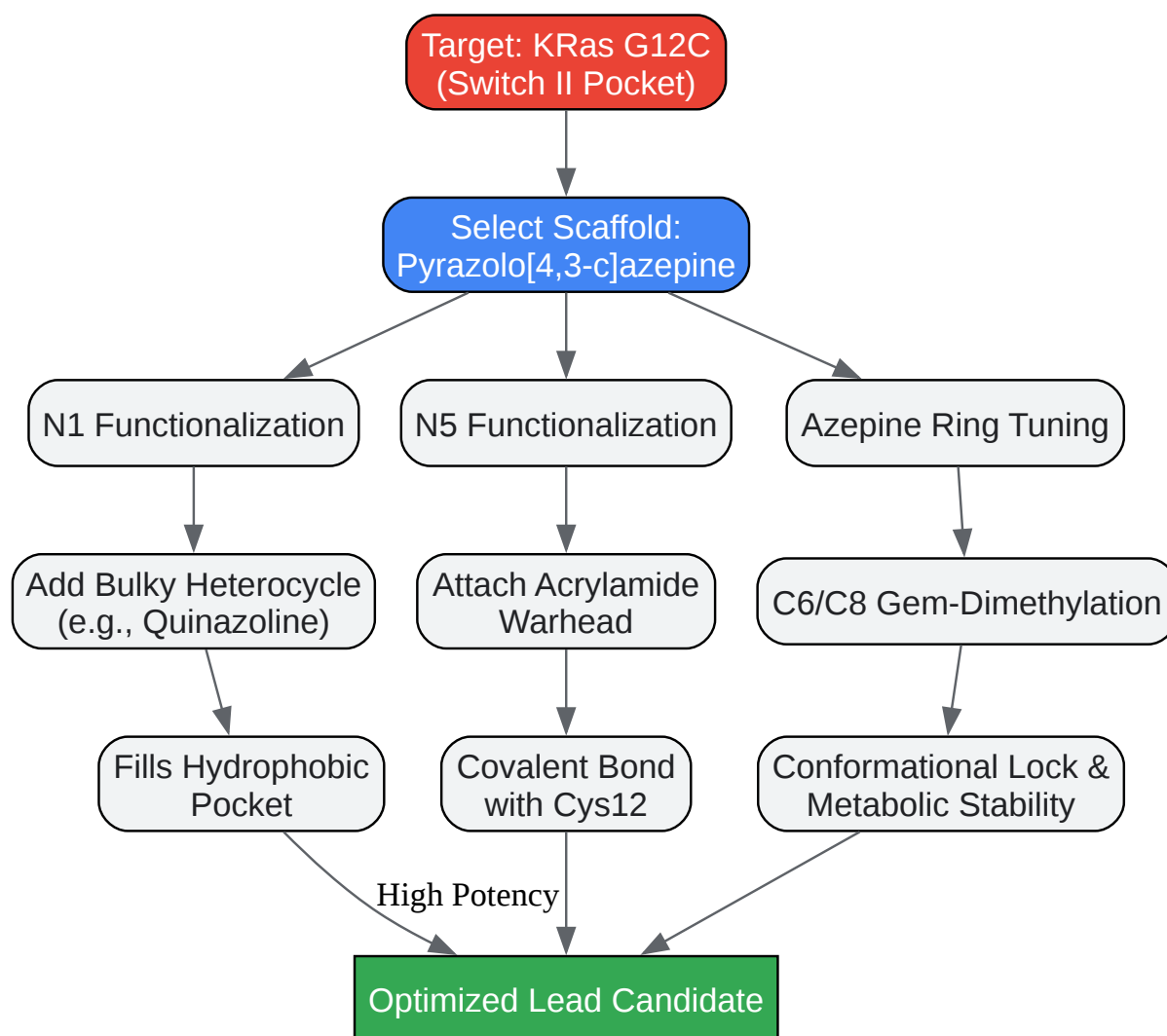
- Gem-dimethylation: Adding two methyl groups (typically at C6 or C8) increases metabolic stability by blocking cytochrome P450 oxidation sites (soft spots). It also restricts the conformational flexibility of the 7-membered ring, potentially improving affinity (Thorpe-Ingold effect).

Case Study: KRas G12C Inhibition

Recent patent literature (e.g., WO2022/132200) highlights the pyrazolo[4,3-c]azepine as a scaffold for KRas inhibition.

- The Challenge: KRas G12C has a shallow, dynamic pocket (Switch II).
- The Solution: The tetrahydropyrazolo[4,3-c]azepine acts as a rigid spacer.
 - N1 is substituted with a bulky aromatic group (e.g., atropisomeric quinazoline) to fill the hydrophobic pocket.

- N5 is derivatized with an acryloyl group.
- Result: The 7-membered ring positions the acrylamide warhead at the precise angle to react with Cysteine 12, while the pyrazole anchors the molecule via H-bonds.



[Click to download full resolution via product page](#)

Figure 2: Decision tree for optimizing the scaffold against KRas G12C.

References

- Synthesis of Pyrazolo-Azepine Scaffolds: Unprecedented Construction of Tricyclic Pyrazolo[3,4-b]quinolines, -[1,8]naphthyridines, -azepines. (Source: ConnectSci, 2015). [Link](#)
- KRas Inhibition Applications: Azaquinazoline pan-kras inhibitors. (Patent WO2022132200A1, 2022). [Link](#)
- Bromodomain Inhibition: Heterocyclic inhibitors of cbp/ep300 and their use in the treatment of cancer. (Patent WO2017205536A3, 2017). [Link](#)
- GPCR Agonism: Discovery and structure-activity relationships of pyrazolodiazepine derivatives as the first small molecule agonists of the Drosophila sex peptide receptor. (Bioorg Med Chem, 2015). [Link](#)
- General Pyrazole SAR: Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives. (Bentham Science, 2026). [Link](#)
- To cite this document: BenchChem. [Structure-Activity Relationship (SAR) of Pyrazolo[4,3-c]azepines: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3319427/docs#structure-activity-relationship-sar-of-pyrazolo-4-3-c-azepines-a-technical-guide\]](https://www.benchchem.com/product/b3319427/docs#structure-activity-relationship-sar-of-pyrazolo-4-3-c-azepines-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)